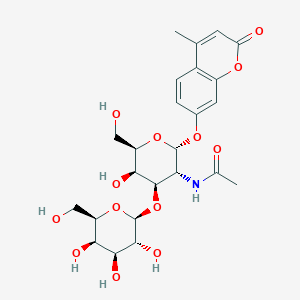

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

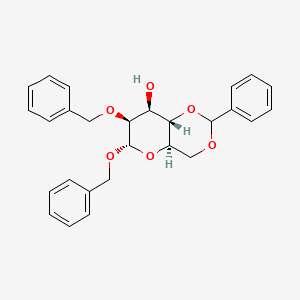

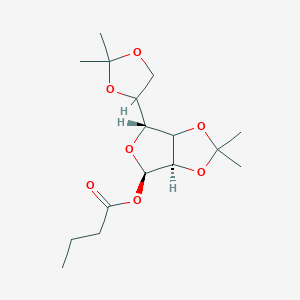

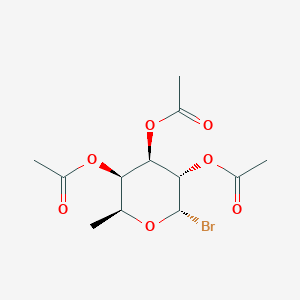

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside, also known as 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside, is a useful research compound. Its molecular formula is C₂₄H₃₁O₁₃N and its molecular weight is 541.5. The purity is usually 95%.

BenchChem offers high-quality 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Assays

Scientific Field

Summary of Application

This compound is primarily employed as a substrate for enzyme assays, specifically for the detection of glycosidase activities involved in the breakdown of sugars .

Methods of Application

The compound is used in a reaction with the enzyme of interest. The enzyme catalyzes the breakdown of the compound, producing a fluorescent product that can be detected and measured .

Results or Outcomes

The fluorescence produced in the reaction can be quantified to determine the activity level of the enzyme. This method has been used to study various diseases such as genetic disorders and lysosomal storage diseases where abnormal glycosidase activity is observed .

Microorganism Detection

Scientific Field

Summary of Application

4-Methylumbelliferyl glycosides have been widely exploited in diagnostic microbiology .

Methods of Application

These compounds are used as synthetic enzymatic substrates that produce an easily measured output, such as variation of absorbance or fluorescence, to facilitate the detection of enzymatic activities .

Results or Outcomes

For example, they have been used for the rapid and sensitive identification of Escherichia coli .

Pharmaceutical Testing

Scientific Field

Summary of Application

This compound is used in pharmaceutical testing as a reference standard for accurate results .

Methods of Application

The compound is used as a standard in various analytical methods to ensure the accuracy and reliability of the results .

Results or Outcomes

The use of this compound as a standard helps in the development of reliable and accurate pharmaceutical testing methods .

Fluorogenic Substrate

Scientific Field

Summary of Application

4-Methylumbelliferyl α-D-glucopyranoside is used as a fluorogenic substrate for the identification, characterization, and kinetic analysis of α-D-glucosidase(s) .

Methods of Application

This compound is used in high throughput screening experiments. It is suitable for the diagnosis of Pompe’s disease in kidney and leucocytes .

Results or Outcomes

The use of this compound as a fluorogenic substrate helps in the identification and characterization of α-D-glucosidase(s), contributing to the understanding of diseases like Pompe’s disease .

Chemiluminescent Substrate

Summary of Application

This compound is a chemiluminescent substrate that has been used in the detection of beta-galactosidase activity .

Methods of Application

It is a ligand for beta-galactosidases and can be used for the study of enzyme kinetics .

Results or Outcomes

This compound is suitable for use in culture media and environmental testing as well as diagnostics (e.g., bioluminescence), staining (fluorogenic substrate), and chromogenic substrates .

High Throughput Screening

Scientific Field

Summary of Application

4-Methylumbelliferyl α-D-glucopyranoside is used for high throughput screening experiments .

Methods of Application

It is suitable for the diagnosis of Pompe’s disease in kidney and leucocytes .

Results or Outcomes

The use of this compound in high throughput screening helps in the identification and characterization of α-D-glucosidase(s), contributing to the understanding of diseases like Pompe’s disease .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO13/c1-9-5-16(29)35-13-6-11(3-4-12(9)13)34-23-17(25-10(2)28)22(19(31)15(8-27)36-23)38-24-21(33)20(32)18(30)14(7-26)37-24/h3-6,14-15,17-24,26-27,30-33H,7-8H2,1-2H3,(H,25,28)/t14-,15-,17-,18+,19+,20+,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWQTQWBDDXHMJ-IJHJDGDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-acetamido-3-O-(b-D-galactopyranosyl)-a-D-galactopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.